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(S)-BI-1001

Chiral resolution HIV-1 integrase inhibition Enantiomeric specificity

(S)-BI-1001 (Compound is the active S-enantiomer of BI-1001, a quinoline-based small molecule that functions as an allosteric inhibitor of HIV-1 integrase (IN) by targeting the LEDGF/p75 binding site at the catalytic core domain (CCD) dimer interface. Unlike active-site strand transfer inhibitors, this compound class (LEDGINs) induces aberrant integrase multimerization and disrupts LEDGF/p75-mediated chromatin tethering.

Molecular Formula C19H15BrClNO3
Molecular Weight 420.7 g/mol
CAS No. 957889-73-5
Cat. No. B1666950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BI-1001
CAS957889-73-5
SynonymsBI-1001;  BI 1001;  BI1001; 
Molecular FormulaC19H15BrClNO3
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC
InChIInChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24)/t18-/m0/s1
InChIKeyBNDPDYQQAJUJPY-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-BI-1001 (CAS 957889-73-5): Chiral HIV-1 Integrase Allosteric Inhibitor for Antiviral Research Procurement


(S)-BI-1001 (Compound 11) is the active S-enantiomer of BI-1001, a quinoline-based small molecule that functions as an allosteric inhibitor of HIV-1 integrase (IN) by targeting the LEDGF/p75 binding site at the catalytic core domain (CCD) dimer interface [1]. Unlike active-site strand transfer inhibitors, this compound class (LEDGINs) induces aberrant integrase multimerization and disrupts LEDGF/p75-mediated chromatin tethering [2]. The compound bears a C3 methoxyacetic acid substituent that forms critical bivalent hydrogen bonds with integrase residues E170 and H171, and exhibits an enzymatic IC50 of 28 nM against HIV-1 integrase .

Why (S)-BI-1001 Cannot Be Substituted with Racemic BI-1001 or Alternative LEDGIN Scaffolds


Procurement of racemic BI-1001 or structurally related LEDGINs without stereochemical specification introduces quantifiable risk of reduced or absent pharmacological activity. The (S)-enantiomer of BI-1001 is the active stereoisomer; the corresponding (R)-enantiomer exhibits no detectable HIV-1 integrase inhibition in enzymatic assays . Furthermore, the C3 substituent geometry of (S)-BI-1001 establishes a specific bivalent hydrogen bonding network with integrase backbone residues E170 and H171 that cannot be recapitulated by analogs lacking the chiral methoxyacetic acid moiety . Substitution with structurally similar LEDGINs (e.g., CX14442) introduces a tert-butyl-for-methyl substitution that alters binding free energy and selectivity profile, rendering direct functional interchange invalid without independent validation.

(S)-BI-1001 Quantitative Differentiation Evidence: Enzymatic Potency, Enantiomeric Specificity, and Binding Mode Comparison


Enantiomeric Specificity: (S)-BI-1001 vs. (R)-BI-1001 Enzymatic Activity

(S)-BI-1001 demonstrates stereospecific HIV-1 integrase inhibition with an IC50 of 28 nM, whereas the corresponding (R)-enantiomer exhibits no measurable inhibitory activity in the same enzymatic assay . The C3 substituent stereochemistry dictates productive engagement with the integrase CCD dimer interface; the (S)-configuration positions the methoxy group for a van der Waals contact deep in the hydrophobic pocket that is sterically inaccessible to the (R)-enantiomer .

Chiral resolution HIV-1 integrase inhibition Enantiomeric specificity

Enzymatic vs. Cellular Antiviral Potency: IC50/EC50 Differential

(S)-BI-1001 exhibits an enzymatic IC50 of 28 nM against HIV-1 integrase and a cellular antiviral EC50 of 450 nM, representing a 16-fold shift from biochemical to cell-based activity . This IC50-to-EC50 ratio reflects the compound's capacity to traverse cellular membranes and engage the integrase target in a physiologically relevant context. For comparison, the racemic BI-1001 has been reported with antiviral activity (IC50) of approximately 5.8 μM in cellular assays [1], indicating that (S)-BI-1001 provides approximately 13-fold improved cellular potency relative to the racemic mixture.

Antiviral activity Cellular efficacy HIV-1

Binding Mode Differentiation: Hydrogen Bond Network vs. LEDGF/p75

(S)-BI-1001 binds the HIV-1 integrase CCD dimer interface at the LEDGF/p75 binding pocket, establishing a bivalent hydrogen bonding interaction with the protein backbone at residues E170 and H171 via its C3 methoxyacetic acid substituent . Calculated binding free energy (ΔG bind,PB) for BI-1001 is -14.96 kcal/mol, compared to -18.41 kcal/mol for the tert-butyl analog CX14442 and -40.42 kcal/mol for the endogenous LEDGF/p75 protein [1]. This intermediate binding energy positions (S)-BI-1001 as a tool compound with sufficient affinity to displace LEDGF/p75 (IC50 for IN-LEDGF/p75 binding = 1.0 μM) while retaining reversibility for washout experimental designs.

Allosteric inhibition Integrase-LEDGF interaction Binding free energy

Mechanistic Differentiation: Non-Catalytic Site Inhibition vs. Strand Transfer Inhibitors

(S)-BI-1001 belongs to the LEDGIN class of non-catalytic site integrase inhibitors (NCINIs), which induce aberrant integrase multimerization and disrupt LEDGF/p75-mediated chromatin tethering [1]. In contrast to active-site strand transfer inhibitors (e.g., raltegravir, dolutegravir) that target the catalytic DDE motif, LEDGINs bind an allosteric pocket at the CCD dimer interface. For BI-1001, the EC50 for aberrant integrase multimerization is 4.9±0.3 μM, producing a selectivity ratio (IC50 IN-LEDGF/EC50 aberrant multimerization) of 0.2 [2]. This mechanism confers a distinct resistance profile: LEDGINs retain activity against strand transfer inhibitor-resistant HIV-1 variants bearing mutations such as N155H, Q148R, and G140S [3].

Allosteric inhibitor Integrase multimerization Resistance profile

(S)-BI-1001 Recommended Research Applications Based on Quantitative Evidence


Chiral Probe for HIV-1 Integrase Allosteric Site Structural Biology

(S)-BI-1001 is suitable for X-ray crystallography and molecular dynamics studies of the HIV-1 integrase CCD dimer interface. The compound's co-crystal structure (PDB ID 4DMN) reveals specific hydrogen bonding with E170 and H171 backbone residues via the C3 methoxyacetic acid substituent, and an additional methoxy group hydrogen bond with Thr-174 [1]. The stereospecific binding (28 nM IC50 for S-enantiomer vs. no activity for R-enantiomer) enables investigation of chiral recognition determinants at the LEDGF/p75 binding pocket. Calculated ΔG bind,PB of -14.96 kcal/mol provides a quantitative benchmark for computational docking validation [2].

Allosteric Mechanism-of-Action Studies in HIV-1 Replication

(S)-BI-1001 enables dissection of non-catalytic integrase inhibition mechanisms in cellular antiviral assays. The compound induces aberrant integrase multimerization (EC50 = 4.9 μM) and disrupts LEDGF/p75 binding (IC50 = 1.0 μM), producing phenotypic effects orthogonal to catalytic strand transfer inhibitors [1]. The 450 nM cellular EC50 supports antiviral studies at concentrations distinct from cytotoxicity thresholds (CC50 > 100 μM). The 13-fold potency improvement over racemic BI-1001 (antiviral IC50 = 5.8 μM) justifies use of enantiopure (S)-BI-1001 for reproducible dose-response experiments [2].

HIV-1 Drug Resistance Profiling and Combination Studies

(S)-BI-1001 is appropriate for investigating cross-resistance profiles between allosteric and catalytic integrase inhibitors. As a LEDGIN-class compound, it retains antiviral activity against HIV-1 variants bearing common strand transfer inhibitor resistance mutations (e.g., N155H, Q148R, G140S) [1]. The compound's distinct binding site at the CCD dimer interface enables combination studies with FDA-approved integrase strand transfer inhibitors to assess potential additive or synergistic effects without competitive target engagement. The defined IC50 (28 nM enzymatic) and EC50 (450 nM cellular) values provide quantitative baselines for resistance fold-change calculations.

Integrase-LEDGF/p75 Protein-Protein Interaction Inhibitor Screening

(S)-BI-1001 serves as a validated reference inhibitor for high-throughput screening assays measuring disruption of the HIV-1 integrase-LEDGF/p75 interaction. The compound's IN-LEDGF/p75 binding IC50 of 1.0 μM [1] provides a quantitative benchmark for assay validation and Z'-factor determination. The 28 nM enzymatic IC50 enables use as a positive control in TR-FRET or AlphaScreen formats. Compared to the higher-affinity LEDGIN CX14442 (IC50 = 0.046 μM), (S)-BI-1001 offers a moderate-potency alternative that reduces assay saturation artifacts while maintaining sufficient signal window for inhibitor ranking [2].

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